molecular formula C26H37NO4Si B13679271 [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol

Cat. No.: B13679271
M. Wt: 455.7 g/mol
InChI Key: NFWFWDHQKIZYSJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core with (2R,4R) stereochemistry, a tert-butyldiphenylsilyl (TBDPS) ether at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a hydroxymethyl group at the 2-position. The TBDPS group provides steric bulk and stability against nucleophilic or acidic conditions, while the hydroxymethyl group serves as a functional handle for further derivatization. Its synthesis typically involves silylation of a secondary alcohol, Boc protection, and chromatographic purification .

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(diphenyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4Si/c1-25(2,3)30-24(29)27-18-21(17-20(27)19-28)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,28H,17-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFWDHQKIZYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol

Stepwise Preparation Details

Starting Material: N-Boc-Prolinol Derivatives

The synthesis often begins with N-Boc-prolinol or its stereoisomeric forms, which are commercially available or prepared via known methods such as the protection of prolinol with Boc anhydride.

  • Example: (S)-N-Boc-prolinol is a common precursor, prepared by reacting prolinol with di-tert-butyl dicarbonate under mild conditions.
Introduction of the TBDPS Protecting Group

The hydroxyl group at the 4-position is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or triethylamine.

  • Typical reaction conditions involve dissolving the N-Boc-prolinol in anhydrous dichloromethane or tetrahydrofuran (THF).
  • TBDPSCl is added dropwise at 0°C to room temperature.
  • The reaction is stirred for several hours until completion, monitored by TLC.
  • The product is purified by column chromatography.

This step ensures selective protection of the hydroxyl group, maintaining the stereochemical integrity of the pyrrolidine ring.

Control of Stereochemistry

The (2R,4R) stereochemistry is preserved from the starting material or established via stereoselective synthesis routes.

  • Literature indicates the use of chiral starting materials and stereospecific protection steps to maintain configuration.
  • Enantioselective hydrogenation or asymmetric synthesis methods may be employed for the preparation of chiral pyrrolidine intermediates if required.
Alternative Synthetic Routes

Some methods describe the preparation of intermediates such as N-Boc-2-formyl-pyrrolidine via Swern oxidation of N-Boc-prolinol, which can then be elaborated to the target compound through subsequent reduction and protection steps.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection of Prolinol Di-tert-butyl dicarbonate, base, DCM, 0-10°C, 3 h ~85-90 High yield, mild conditions, preserves stereochemistry
TBDPS Protection of Hydroxyl TBDPSCl, imidazole, DCM, 0°C to RT, 3-6 h 75-85 Selective silylation, requires anhydrous conditions
Swern Oxidation (alternative) Oxalyl chloride, DMSO, Et3N, -78°C, 1-2 h 70-80 For preparation of N-Boc-2-formyl-pyrrolidine intermediate
Purification Column chromatography (silica gel), eluent: DCM/ethyl acetate - Essential for removal of impurities and isolation of pure stereoisomer

These yields and conditions are adapted from multiple experimental reports and patent literature.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Direct Boc and TBDPS protection Straightforward, uses commercially available reagents Requires strict moisture control for silylation step
Swern oxidation route Allows access to aldehyde intermediate for further elaboration Requires low temperature and handling of toxic reagents
Enantioselective synthesis High stereochemical purity May require chiral catalysts or ligands, increasing cost

Purity and Characterization

  • The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and purity.
  • Purification by column chromatography is critical to remove side products and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Boc Protection of Pyrrolidine Di-tert-butyl dicarbonate, base, DCM, 0-10°C 85-90 Mild, high yield
TBDPS Protection of Hydroxyl TBDPSCl, imidazole, DCM, 0°C to RT 75-85 Requires anhydrous conditions
Swern Oxidation (optional step) Oxalyl chloride, DMSO, Et3N, -78°C 70-80 For aldehyde intermediate synthesis
Purification Silica gel chromatography, DCM/ethyl acetate - Essential for stereochemical purity

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

Silyl Protecting Groups
  • TBDPS vs. TBS (tert-butyldimethylsilyl):
    • TBDPS (Target Compound): Offers enhanced steric protection and stability, requiring strong fluoride sources (e.g., TBAF) for deprotection. Its bulkiness can reduce reaction yields (e.g., 10.4% in for a primary alcohol) compared to TBS .
    • TBS (): Smaller size allows higher yields (e.g., 53% in ) and milder deprotection conditions. Used in nucleoside analogs () and linear chains () for improved solubility .
Core Modifications
  • Pyrrolidine vs. Tetrahydrofuran (): Pyrrolidine derivatives (Target, ) are favored in peptidomimetics for conformational restriction, while tetrahydrofuran cores () are common in nucleoside chemistry .
  • Stereochemistry: The (2R,4R) configuration in the target compound and contrasts with (3R,4S) in , affecting molecular recognition in biological systems .
Functional Handles
  • Hydroxymethyl (Target): Enables oxidation to aldehydes or coupling reactions.
  • Fluorine (): Enhances metabolic stability and electronegativity, useful in protease inhibitors .

Stability and Reactivity

  • TBDPS vs. TBS Stability: TBDPS ethers resist hydrolysis under basic conditions but are cleaved by HF or TBAF. TBS groups are more labile, enabling selective deprotection in multi-step syntheses .
  • Steric Effects: The TBDPS group in the target compound may hinder reactions at the 4-position, whereas smaller substituents (e.g., vinylbenzyloxy in ) allow easier functionalization .

Biological Activity

The compound [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a tert-butyldiphenylsilyl ether. The synthetic pathway may include the following steps:

  • Preparation of Pyrrolidine : The initial step involves synthesizing the pyrrolidine backbone.
  • Boc Protection : The amine is protected by adding a Boc group to prevent unwanted reactions during subsequent steps.
  • Silylation : The introduction of the tert-butyldiphenylsilyl group enhances the compound's stability and solubility.

Antilipidemic Properties

Research indicates that related compounds exhibit significant antilipidemic activity , particularly in lowering plasma triglycerides and cholesterol levels. For instance, enantiomers of similar pyrrolidine derivatives have shown equipotent activity in inhibiting fatty acid and sterol biosynthesis in vitro, with one enantiomer demonstrating superior in vivo efficacy in reducing triglyceride levels .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The silyl ether moiety enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

In Vitro Studies

A study evaluated the effects of various pyrrolidine derivatives on lipid metabolism. The results indicated that these compounds could significantly inhibit key enzymes involved in lipid biosynthesis, suggesting a potential therapeutic application for hyperlipidemia .

In Vivo Studies

In an animal model, one derivative demonstrated a marked reduction in plasma lipid levels when administered orally. This study highlighted the pharmacokinetic advantages of specific enantiomers in achieving effective plasma concentration levels .

Data Table: Biological Activity Summary

Compound NameActivity TypeIn Vitro EfficacyIn Vivo Efficacy
This compoundAntilipidemicInhibition of lipid synthesisSignificant triglyceride reduction
Related Pyrrolidine DerivativeAntilipidemicEquipotent across isomersSuperior efficacy observed

Q & A

Q. What are the key steps in synthesizing [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol, and how are stereochemical outcomes controlled?

The synthesis typically involves:

  • Silylation : Protecting the 4-hydroxy group on pyrrolidine with tert-butyldiphenylsilyl chloride (TBDPS-Cl) under anhydrous conditions (e.g., in CH2_2Cl2_2 with imidazole as a base) to form the TBDPS ether .
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the nitrogen via Boc anhydride (Boc2_2O) in the presence of a catalyst like DMAP .
  • Stereochemical Control : Chiral resolution or asymmetric catalysis (e.g., Evans oxazolidinones) ensures the (2R,4R) configuration. Confirmation via NOESY NMR or X-ray crystallography is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data signatures are diagnostic?

  • NMR Spectroscopy :
  • 1^1H NMR: The TBDPS group shows aromatic protons (δ 7.3–7.7 ppm, multiplet) and tert-butyl protons (δ 1.0–1.1 ppm, singlet). The Boc group appears as a singlet at δ 1.4 ppm .
  • 13^{13}C NMR: TBDPS carbons (δ 135–140 ppm for aromatic carbons; δ 26–27 ppm for tert-butyl), Boc carbonyl (δ 155–160 ppm) .
    • HRMS : Exact mass confirms molecular formula (e.g., [M+Na]+^+ for C29_{29}H41_{41}NO4_4Si: calc. 530.2652, obs. 530.2648) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Under inert atmosphere (N2_2 or Ar) at –20°C to prevent hydrolysis of the TBDPS group or Boc cleavage .
  • Handling : Use anhydrous solvents (e.g., CH3_3CN or THF) and avoid acidic/basic conditions unless intentional deprotection is required .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during functionalization of the hydroxymethyl group?

  • Protection-Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBS-Cl) to avoid nucleophilic interference during alkylation/acylation .
  • Selective Activation : Use Mitsunobu conditions (DIAD, PPh3_3) for stereospecific substitutions without disturbing the TBDPS/Boc groups .

Q. How does the TBDPS group influence regioselectivity in cross-coupling reactions, and how can this be optimized?

  • Steric Effects : The bulky TBDPS group directs coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions. Use Pd(OAc)2_2/SPhos for efficient coupling with aryl boronic acids .
  • Optimization : Monitor reaction progress via TLC (hexanes/EtOAc 7:3, Rf_f ~0.5) and adjust catalyst loading (1–5 mol%) to minimize desilylation .

Q. How can researchers resolve contradictory data between observed and theoretical NMR chemical shifts?

  • Diastereomer Analysis : For unresolved peaks, employ chiral HPLC (e.g., Chiralpak IA column, hexanes/i-PrOH 85:15) to separate enantiomers .
  • 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial TBDPS orientation) .

Q. What strategies stabilize the compound under strongly acidic/basic conditions without premature deprotection?

  • Acidic Conditions : Substitute Boc with Fmoc (base-labile) if acid stability is required. TBDPS tolerates mild acids (e.g., TFA <1%) but cleaves with HF·pyridine .
  • Basic Conditions : Use non-nucleophilic bases (e.g., DBU) to avoid silyl ether cleavage. Monitor pH to stay below 9.0 .

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